Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
“Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 2104923-68-2 . It is stored at room temperature and appears as a powder . The InChI Code for this compound is 1S/C10H10N2O2/c1-7-3-4-8-9 (10 (13)14-2)11-6-12 (8)5-7/h3-6H,1-2H3 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H10N2O2/c1-7-3-4-8-9 (10 (13)14-2)11-6-12 (8)5-7/h3-6H,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 190.2 .
Scientific Research Applications
Chemical Synthesis and Biological Activity
Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate, as part of the broader class of imidazo[1,5-a]pyridine derivatives, has been explored for various applications in chemical synthesis and biological studies. One pivotal area of research involves the synthesis and evaluation of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, which have demonstrated significant antiinflammatory and analgesic activities. These compounds have been pharmacologically tested to evaluate their potential in treating conditions related to inflammation and pain, showcasing the chemical's utility in developing therapeutic agents (Di Chiacchio et al., 1998).
Novel Synthetic Methods
Research has also focused on creating novel synthetic pathways to generate derivatives of imidazo[1,2-a]pyridines. Studies have reported convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodologies. These synthetic approaches not only provide access to a variety of structurally diverse compounds but also underscore the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Enguehard et al., 2003).
Catalysis and Chemical Reactions
Another significant application is found in the realm of catalysis and novel chemical reactions. For instance, research into "water-mediated" hydroamination and silver-catalyzed aminooxygenation has opened new avenues for synthesizing imidazo[1,2-a]pyridines and related compounds. These methods facilitate the development of environmentally friendly chemical processes by reducing the reliance on hazardous solvents and catalysts, demonstrating the role of this compound derivatives in advancing green chemistry practices (Mohan et al., 2013).
Antimicrobial and Anticancer Properties
Further research has extended into the exploration of antimicrobial and anticancer properties of imidazo[1,2-a]pyridine derivatives. Novel compounds synthesized from the base structure of 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine have shown promising results in inhibiting microbial growth and demonstrating potential as anticancer agents. This indicates the broader implications of this compound derivatives in medical research and drug development, offering hope for new therapeutic options (Patoliya & Kharadi, 2013).
Safety and Hazards
The safety information for “Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
The primary targets of Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is known that imidazo[1,5-a]pyridine derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-8-9(10(13)14-2)11-6-12(8)5-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXQMMOIWKYXEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NC(=C2C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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